molecular formula C21H21NO3 B2910669 (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 1613190-14-9

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B2910669
CAS No.: 1613190-14-9
M. Wt: 335.403
InChI Key: KGKUOWSOZHXCPL-UYRXBGFRSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused bicyclic core with a ketone group at position 3 and a benzylidene substituent at position 2. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond. Key structural features include:

  • Benzylidene group: A 2-benzylidene substituent that influences electronic properties and biological interactions.
  • 6-hydroxy group: Enhances hydrogen-bonding capacity and solubility.
  • 7-(piperidin-1-ylmethyl) moiety: A piperidine-derived side chain that may improve bioavailability and target-specific binding .

The molecular formula is C21H21NO3 (molecular weight: 335.4 g/mol). Its synthesis likely involves condensation reactions between substituted benzaldehydes and hydroxylated benzofuran precursors, followed by functionalization of the piperidine group .

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-18-10-9-16-20(24)19(13-15-7-3-1-4-8-15)25-21(16)17(18)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKUOWSOZHXCPL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene moiety. The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions using piperidine and an appropriate leaving group on the benzofuran ring. The hydroxy group is often introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of benzyl-substituted benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to hydrophobic pockets, while the hydroxy group can form hydrogen bonds with active site residues. The piperidinylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

Modifications to the benzylidene group significantly alter physicochemical and biological properties:

Compound Name Benzylidene Substituent Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound Phenyl 335.4 Enhanced solubility via piperidine chain
(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-... 4-Methylphenyl 252.27 Reduced steric hindrance; higher logP
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-... 2,4-Dichlorophenyl N/A Increased electrophilicity; antimicrobial potential
(2Z)-6-Hydroxy-2-(3,4,5-trimethoxybenzylidene) 3,4,5-Trimethoxyphenyl 328.32 Improved DNA-binding (MtrA inhibition)
(2Z)-5,7-Dibromo-6-hydroxy-2-(4-methoxybenzylidene)-... 4-Methoxyphenyl + dibromo 425.80 Trypanocidal activity (IC50 data pending)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance stability but may reduce solubility.
  • Methoxy groups (e.g., in ) improve DNA interaction but increase molecular weight.

Functional Group Modifications on the Benzofuran Core

Variations at positions 6 and 7 modulate reactivity and target engagement:

Compound Name Position 6 Position 7 Biological Relevance Reference ID
Target Compound -OH -(piperidin-1-ylmethyl) Likely CNS or enzyme-targeted activity
(2Z)-5,7-Dibromo-6-hydroxy-2-(4-methoxybenzylidene)-... -OH, -Br -H Trypanocidal (via halogen interactions)
(2Z)-6-Hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-... -OH -CH3 Potential kinase inhibition

Key Observations :

  • Bromination at positions 5 and 7 (e.g., ) enhances halogen bonding with biomolecules.
  • Methyl groups (e.g., ) increase hydrophobicity, affecting pharmacokinetics.

Physicochemical Properties

  • logP : The target compound’s piperidine group reduces logP compared to fully aromatic analogs, improving aqueous solubility.
  • Hydrogen Bonding : The 6-hydroxy group enables strong hydrogen bonding (as per Etter’s graph set analysis ), critical for crystal packing and target binding.

Biological Activity

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex synthetic compound belonging to the benzofuran class, characterized by its unique structural features that contribute to its biological activity. The compound exhibits potential therapeutic applications due to its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of 273.3 g/mol. Its structure includes a benzofuran core, a benzylidene group at the 2-position, and a hydroxy group at the 6-position, along with a piperidine moiety, which enhances its reactivity and biological profile.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : The hydroxy group in the structure is known to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy.

The exact mechanism of action for this compound is still under investigation. However, it is believed to modulate several molecular targets and pathways:

  • Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress-related pathways.
  • Induction of Apoptosis : It may activate caspases and downregulate anti-apoptotic proteins, leading to programmed cell death in cancer cells.
  • Inflammatory Pathway Inhibition : The compound may inhibit the NF-kB pathway, reducing inflammation.

Research Studies and Findings

Several studies have focused on the biological activity of this compound:

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In one study, this compound was tested against prostate cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential .

Synthetic Routes

The synthesis of this compound typically involves the condensation reaction between 6-hydroxybenzofuran and an appropriate benzaldehyde derivative under basic conditions. This method allows for the formation of the benzylidene linkage effectively.

Table 2: Synthesis Overview

StepReagentsConditions
CondensationBenzaldehyde + HydroxybenzofuranBasic (NaOH/KOH), Reflux in ethanol/methanol

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